Methyl Morpholinoacetate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Methyl Morpholinoacetate involves complex chemical reactions. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a related compound, is synthesized through a nine-step process, including bromination of 3-acetylpyridine and dehydration of a diol with cyclization, yielding an overall 36% success rate (Kumar, Sadashiva, & Rangappa, 2007). Another method involves starting from dichloroethyl ether and methylamine under optimal conditions, achieving a 94% yield (Zhang Fukang, 1999).

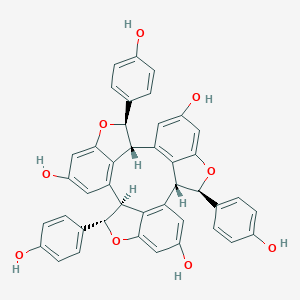

Molecular Structure Analysis

Research on the molecular and crystal structure of related morpholine compounds has provided insights into their configuration and potential interactions. For example, the transamination of cyanothioacetamide with morpholine leads to compounds whose structures were confirmed by X-ray diffraction, indicating the potential for diverse chemical behavior and reactivity (Dyachenko, Chernega, & Dyachenko, 2012).

Chemical Reactions and Properties

Methyl Morpholinoacetate and related compounds participate in various chemical reactions, demonstrating a range of properties. For instance, the photoinitiation capability of 2-Morpholino acetonaphthone for methyl methacrylate polymerization shows the compound's utility in polymer science (Keskin & Arsu, 2006). Moreover, the interaction of bis(2-morpholino-1-methylethyl) esters with cholinesterases highlights the biochemical relevance of these compounds (Gulyamov et al., 1988).

Physical Properties Analysis

The synthesis and mesophase behavior of morpholinium ionic liquid crystals reveal the physical properties of morpholine derivatives. These compounds' mesomorphic properties were characterized by differential scanning calorimetry and polarized optical microscopy, indicating their potential application in material science (Wei, Peng, Zhang, & Zhou, 2009).

Chemical Properties Analysis

The chemical properties of Methyl Morpholinoacetate derivatives are varied and significant. For example, the preparation of nanometer TiO_2 in N-methyl-N-acetoxy morpholine ionic liquids showcases the application of these compounds in photocatalytic performance, demonstrating a high degradation rate of methy orange under specific conditions (Zhao Jin-hu, 2013).

Scientific Research Applications

Peroxynitrite Scavenging and Anti-Inflammatory Properties

A study highlighted the ONOO− scavenging properties of plants, where a system induced by 3-morpholinosydnonimine was used. Methyl gallate, identified from one such plant, showed strong ONOO− scavenging activity and potential anti-inflammatory properties (Park et al., 2019).

Synthesis of Potent Antimicrobials

Another research demonstrated the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful in creating potent antimicrobials including arecoline derivatives (Kumar et al., 2007).

Development of Human NK-1 Receptor Antagonists

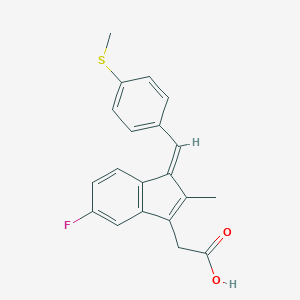

Structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, like the compound 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine, have shown potent long-acting hNK-1 receptor antagonistic properties (Hale et al., 1998).

Metabolism Study of Morpholinium Compounds

A metabolism study of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate revealed its structure through chromatography and mass spectrometry, important for pharmaceutical research (Varynskyi & Kaplaushenko, 2020).

Protection Against Reoxygenation-Induced Injury

Morpholinosydnonimine (SIN-1), which decomposes into NO and 3-morpholinoiminoacetonitrile, has been studied for its protective effects against reoxygenation-induced hypercontracture in cardiomyocytes (Schlüter et al., 1994).

Mutagenic Effects and Antifungal Activity

Research on the mutagenic effects and predicted carcinogenicity of morpholine derivatives demonstrated their potential for creating new drugs with antifungal activity (Bushuieva et al., 2022).

Chemopreventive Effects in Hepatocarcinogenesis

A study of S-methylcysteine's chemopreventive effects on rat hepatocarcinogenesis induced by sodium nitrite and morpholine revealed significant reductions in cancer markers, suggesting its potential as a chemopreventive agent (Wei et al., 2000).

Safety And Hazards

Future Directions

properties

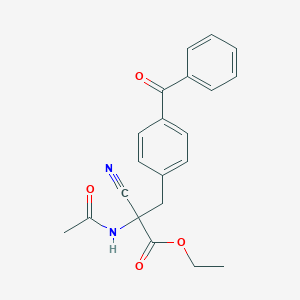

IUPAC Name |

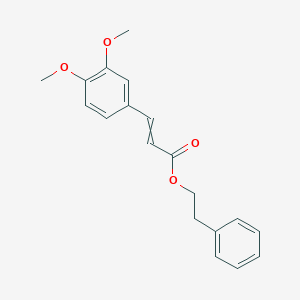

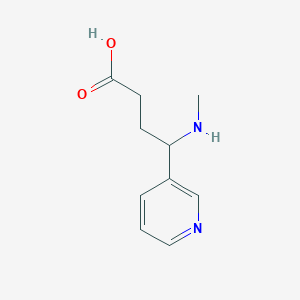

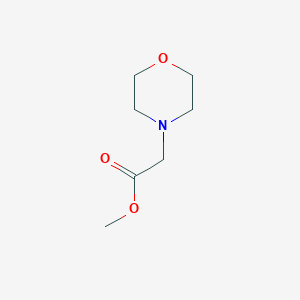

methyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361465 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Morpholinoacetate | |

CAS RN |

35855-10-8 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.